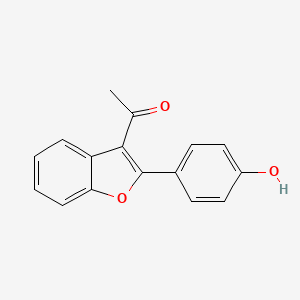

2-(p-Hydroxyphenyl)-3-benzofuranyl methyl ketone

描述

属性

IUPAC Name |

1-[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10(17)15-13-4-2-3-5-14(13)19-16(15)11-6-8-12(18)9-7-11/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTLWGKWIWWQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181710 | |

| Record name | 2-(p-Hydroxyphenyl)-3-benzofuranyl methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2726-47-8 | |

| Record name | 2-(p-Hydroxyphenyl)-3-benzofuranyl methyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002726478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC84037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(p-Hydroxyphenyl)-3-benzofuranyl methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(P-HYDROXYPHENYL)-3-BENZOFURANYL METHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT7Y6SZA5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Tert-Butyl Phenol and Glyoxal Condensation

A foundational method for benzofuran-2(3H)-one synthesis involves tert-butyl phenol and glyoxal condensation. In this two-step process, tert-butyl phenol reacts with glyoxal in acetic acid under acidic catalysis (e.g., H₃PO₄ or H₂SO₄) to form tert-butyl benzofuranone, followed by AlCl₃-mediated dealkylation in toluene to yield benzofuran-2(3H)-one.

Reaction Conditions :

-

Step 1 :

-

Step 2 :

This method avoids toxic reagents (e.g., chlorine, cyanide) and minimizes acidic waste, making it industrially viable. Adapting this route to introduce a methyl ketone at position 3 would require substituting glyoxal with a diketone or introducing acylation post-cyclization.

O-Hydroxyphenylacetic Acid-Based Cyclization

Dehydration and Orthoester Condensation

WO2014071596A1 discloses a solvent-free synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)-one from o-hydroxyphenylacetic acid, trimethyl orthoformate, and acetic anhydride. While targeting a methoxy-substituted derivative, this pathway highlights strategies for benzofuran ring formation and functionalization.

Key Steps :

-

Cyclization :

-

Methoxy Methylene Introduction :

For 2-(p-Hydroxyphenyl)-3-benzofuran methyl ketone, replacing trimethyl orthoformate with acetylating agents (e.g., acetyl chloride) could direct ketone formation. However, regioselectivity challenges may arise due to the benzofuran’s electronic structure.

Comparative Analysis of Methodologies

化学反应分析

Types of Reactions

2-(p-Hydroxyphenyl)-3-benzofuranyl methyl ketone undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.

Substitution: Alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.

Major Products

Oxidation: Quinones or hydroxyquinones.

Reduction: Secondary alcohols.

Substitution: Ethers or esters.

科学研究应用

2-(p-Hydroxyphenyl)-3-benzofuranyl methyl ketone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and fine chemicals.

作用机制

The mechanism of action of 2-(p-Hydroxyphenyl)-3-benzofuranyl methyl ketone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals and reduce oxidative stress.

Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

Anti-inflammatory Activity: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Anticancer Activity: The compound may induce apoptosis in cancer cells by activating specific signaling pathways.

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Key Substituents

The compound’s structural analogs differ primarily in substituents on the benzofuran ring and the ketone-attached aryl group. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Key Observations :

- Lipophilicity : The 2-butyl substituent in the analog from increases lipophilicity compared to the methyl group in the target compound.

- Electron Effects : The p-methoxy group in 3-anisoyl-2-mesitylbenzofuran () enhances electron donation, altering oxidation behavior relative to the p-hydroxyphenyl group .

- Core Heteroatoms : Replacement of benzofuran with thiophene () modifies electronic properties and biological interactions.

Reactivity and Oxidation Behavior

The p-hydroxyphenyl group significantly influences oxidation kinetics. Studies on lignin-derived phenolic compounds show that H-type (p-hydroxyphenyl) structures exhibit slower quinone methide (QM) formation rates under alkaline conditions compared to S-type (syringyl, with two methoxy groups) or G-type (guaiacyl, single methoxy) analogs . For example:

- QM Formation Rate : H-type < G-type < S-type.

- Oxygen Oxidation Rate : H-type < CH₃-substituted < OCH₃-substituted.

This suggests that the target compound’s p-hydroxyphenyl group may confer lower reactivity in oxidative environments compared to methoxy-substituted analogs.

Data Tables

Table 2: Comparative Reactivity and Properties

生物活性

2-(p-Hydroxyphenyl)-3-benzofuranyl methyl ketone (C16H12O3), also known as a benzofuran derivative, has garnered attention in recent years for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a hydroxyl group at the para position of the phenyl ring and a methyl ketone functional group. Its chemical structure is pivotal in determining its biological activity, influencing interactions with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting against cellular damage and inflammation.

- Inhibition of Enzymatic Activity : It has been reported to inhibit key enzymes involved in metabolic pathways, such as α-amylase and α-glucosidase, which are relevant in the management of diabetes .

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens, indicating its potential use in treating infections.

Antidiabetic Activity

A study highlighted the compound's ability to inhibit carbohydrate-hydrolyzing enzymes, which can lead to reduced postprandial glucose levels. This mechanism positions it as a candidate for managing type 2 diabetes mellitus. The inhibition rates were significant, with IC50 values indicating effective concentrations for therapeutic use .

Antimicrobial Effects

The compound demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness against pathogens like Escherichia coli and Staphylococcus aureus suggests potential applications in developing new antibacterial agents.

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

- Antioxidant Study : A study assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a strong antioxidant effect comparable to standard antioxidants like ascorbic acid.

- Antimicrobial Testing : In vitro tests revealed that the compound inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL. The minimum inhibitory concentration (MIC) values were determined for various strains, demonstrating its broad-spectrum antimicrobial potential.

- Enzyme Inhibition : Inhibitory assays against α-amylase and α-glucosidase showed that the compound could effectively reduce enzyme activity by up to 70% at optimal concentrations, supporting its role in managing diabetes .

Data Table: Biological Activities Overview

常见问题

Q. What are the established synthetic routes for 2-(p-Hydroxyphenyl)-3-benzofuranyl methyl ketone, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves Claisen-Schmidt condensation between a benzofuran derivative and a p-hydroxyphenylacetone precursor under acidic or basic catalysis. For example, describes condensation of hydroxyacetophenone derivatives with aldehydes under acidic conditions to form ketones. Optimization of solvent (e.g., ethanol or DMF), temperature (60–100°C), and catalyst (e.g., HCl or KOH) is critical. Yields range from 35% to 85%, depending on steric hindrance and electronic effects of substituents .

Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) , IR , and mass spectrometry to verify the benzofuran core, ketone carbonyl (C=O stretch at ~1700 cm⁻¹ in IR), and p-hydroxyphenyl group (aromatic protons at δ 6.5–7.5 ppm in NMR). High-resolution mass spectrometry (HRMS) confirms the molecular formula. For example, and emphasize NMR and MS for structural validation of similar benzofuran derivatives .

Q. What are the solubility challenges associated with this compound, and how can they be addressed in experimental design?

- Methodological Answer : The compound’s low aqueous solubility (due to the hydrophobic benzofuran and polar hydroxyphenyl groups) requires polar aprotic solvents like DMSO or DMF for dissolution. For biological assays, use co-solvents (e.g., 0.1% Tween-80) or derivatization (e.g., acetylation of the hydroxyl group) to enhance solubility .

Advanced Research Questions

Q. What computational tools are effective for predicting the bioactivity of this compound, and how do structural modifications alter its pharmacological profile?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and QSAR models predict interactions with targets like kinases or estrogen receptors. Substituent modifications (e.g., alkylation of the hydroxyl group or halogenation of the benzofuran) can enhance binding affinity or metabolic stability. and highlight computational-guided design for benzofuran-based bioactive compounds .

Q. How do contradictory results in biological activity studies (e.g., anticancer vs. antimicrobial) arise, and how can researchers resolve them?

- Methodological Answer : Discrepancies may stem from cell-line specificity or assay conditions (e.g., concentration, exposure time). For example, reports HeLa cell cycle arrest for a related compound, while notes antimicrobial activity in benzofurans. Use orthogonal assays (e.g., flow cytometry for apoptosis and MIC for antimicrobial activity) to validate mechanisms .

Q. What strategies improve the stability of this compound under physiological conditions?

- Methodological Answer : Encapsulation in nanoparticles (e.g., PLGA) or prodrug design (e.g., phosphate ester derivatives) can mitigate degradation. Stability studies under simulated gastric fluid (pH 1.2) and plasma (pH 7.4) are essential. discusses stabilization of benzofuran derivatives via formulation .

Q. How does the electronic nature of substituents on the benzofuran ring influence the compound’s spectroscopic and reactivity profiles?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro) redshift UV-Vis absorption maxima, while electron-donating groups (e.g., methoxy) enhance fluorescence. Reactivity in nucleophilic substitutions (e.g., Suzuki coupling) depends on ring electron density. and provide examples of substituent effects on benzofuran reactivity .

Key Challenges and Solutions

- Challenge : Low yield in condensation reactions due to steric hindrance.

Solution : Use microwave-assisted synthesis to reduce reaction time and improve efficiency . - Challenge : Off-target effects in biological assays.

Solution : Employ CRISPR-edited cell lines or isogenic controls to isolate compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。